molecular formula C11H16Cl2N4OS B1447655 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride CAS No. 1426291-04-4

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Cat. No.: B1447655
CAS No.: 1426291-04-4
M. Wt: 323.2 g/mol
InChI Key: FMXCEESPUHUGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a heterocyclic compound that contains a furan ring, a piperazine ring, and a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-furyl)-2-piperazin-1-yl-1,3,4-thiadiazole: .

    5-(2-furyl)-2-piperazin-1-yl-1,3,4-oxadiazole: .

Uniqueness

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(furan-2-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS.2ClH/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15;;/h1-2,7,12H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXCEESPUHUGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CO3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 2
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 3
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 4
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 5
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 6
5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.